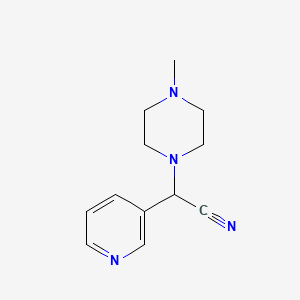
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-methylpiperazine with a halogenated pyridine derivative.
Condensation reactions: Using aldehydes or ketones as intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidation products.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxides.
Reduction: May yield primary or secondary amines.
Substitution: May yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile would depend on its specific biological target. Generally, it may involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Similar structure but with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Another positional isomer.
2-(4-Methylpiperazin-1-YL)-2-(quinolin-3-YL)acetonitrile: Featuring a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12(9-13)11-3-2-4-14-10-11/h2-4,10,12H,5-8H2,1H3 |
InChI Key |
ZOHRMSKZXAVFLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















